2-(2-Bromophenyl)-3'-trifluoromethylacetophenone
Description
IUPAC Nomenclature & Systematic Identification
The systematic identification of 2-(2-Bromophenyl)-3'-trifluoromethylacetophenone follows established International Union of Pure and Applied Chemistry guidelines for complex aromatic ketone nomenclature. The official IUPAC name for this compound is 2-(2-bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone. This nomenclature precisely describes the molecular architecture, indicating the presence of a central ethanone (acetophenone) core with specific substitution patterns on both aromatic rings.
The compound is uniquely identified by its Chemical Abstracts Service registry number 898784-17-3, which serves as an unambiguous identifier in chemical databases and literature. Additional systematic identifiers include the Molecular Design Limited number MFCD02260730 and the DSSTox Substance Identifier DTXSID10642314. These identifiers ensure precise communication and database searching across various research platforms and publications.
The systematic naming convention reflects the substitution pattern where the bromophenyl moiety contains the bromine atom at the ortho position (position 2) relative to the methylene linker, while the trifluoromethyl group occupies the meta position (position 3) on the second phenyl ring. This specific arrangement creates a unique structural motif that distinguishes this compound from its regioisomeric variants.
Molecular Formula & Weight Analysis
The molecular formula of this compound is established as C₁₅H₁₀BrF₃O, representing a composition of fifteen carbon atoms, ten hydrogen atoms, one bromine atom, three fluorine atoms, and one oxygen atom. The molecular weight is precisely calculated as 343.14 grams per mole, based on standard atomic masses.
The elemental composition analysis reveals significant contributions from halogen atoms, with bromine contributing approximately 23.3% and the three fluorine atoms contributing approximately 16.6% of the total molecular weight. This substantial halogen content imparts distinctive physicochemical properties to the compound, including enhanced density and altered electronic distribution patterns compared to non-halogenated acetophenone derivatives.
The degree of unsaturation calculation for this molecular formula yields a value of eleven, which corresponds to the presence of two aromatic rings (eight degrees of unsaturation) and one carbonyl group (one degree of unsaturation), with two additional degrees accounting for the benzene ring equivalents. This analysis confirms the expected structural framework containing two phenyl rings connected through an acetophenone linkage.
Isomeric Variations (Ortho-, Meta-, Para-Substitution Patterns)
The structural diversity of bromophenyl-trifluoromethylacetophenone derivatives arises from the various possible substitution patterns on both aromatic rings. The target compound, this compound, represents one specific regioisomer within a broader family of structurally related compounds that differ in the positioning of the bromine and trifluoromethyl substituents.
Systematic analysis of the isomeric variations reveals several distinct regioisomeric forms. The compound 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone (CAS: 898784-23-1) represents a para-bromophenyl variant with ortho-trifluoromethyl substitution. The isomer 2-(3-Bromophenyl)-4'-trifluoromethylacetophenone (CAS: 898784-21-9) features meta-bromophenyl substitution with para-trifluoromethyl positioning. Additionally, 2-(3-Bromophenyl)-3'-trifluoromethylacetophenone (CAS: 898784-20-8) exhibits meta-substitution patterns for both functional groups.
The following table summarizes the key isomeric variations:
| Compound | CAS Number | Bromine Position | Trifluoromethyl Position | Molecular Weight |
|---|---|---|---|---|
| This compound | 898784-17-3 | Ortho | Meta | 343.14 g/mol |
| 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone | 898784-23-1 | Para | Ortho | 343.14 g/mol |
| 2-(3-Bromophenyl)-4'-trifluoromethylacetophenone | 898784-21-9 | Meta | Para | 343.14 g/mol |
| 2-(3-Bromophenyl)-3'-trifluoromethylacetophenone | 898784-20-8 | Meta | Meta | 343.14 g/mol |
These isomeric variations demonstrate how the positioning of substituents significantly influences the overall molecular properties while maintaining identical molecular formulas and weights. The ortho-bromophenyl substitution in the target compound creates unique steric interactions that may influence conformational preferences and reactivity patterns compared to meta- and para-substituted analogs.
SMILES Notation & Structural Representations
The Simplified Molecular Input Line Entry System notation for this compound is represented as C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)Br. This canonical SMILES string provides a standardized textual representation of the molecular structure that can be interpreted by chemical software and databases for structure visualization and computational analysis.
The International Chemical Identifier string for this compound is InChI=1S/C15H10BrF3O/c16-13-7-2-1-4-10(13)9-14(20)11-5-3-6-12(8-11)15(17,18)19/h1-8H,9H2. The corresponding InChI Key is CJEARCZMEJWKBZ-UHFFFAOYSA-N, which serves as a fixed-length condensed representation derived from the full InChI string.
Structural analysis reveals that the molecule adopts a conformation where the carbonyl group serves as the central linkage between the two substituted aromatic systems. The ortho-bromophenyl moiety exhibits restricted rotation due to steric interactions between the bromine atom and the adjacent methylene carbon. The meta-trifluoromethyl substitution on the second aromatic ring provides electronic withdrawal effects while minimizing steric hindrance compared to ortho-substitution patterns.
The three-dimensional structural representation demonstrates that the trifluoromethyl group adopts a staggered conformation relative to the aromatic ring plane, minimizing steric repulsion between the fluorine atoms and the aromatic hydrogen atoms. The bromine atom in the ortho position influences the overall molecular geometry through both steric and electronic effects, potentially affecting intermolecular interactions and crystal packing arrangements.
Crystallographic Data & Unit Cell Parameters
While comprehensive crystallographic data for this compound are limited in the available literature, analysis of related brominated trifluoromethyl acetophenone derivatives provides insights into expected structural parameters. The presence of both bromine and trifluoromethyl substituents typically influences crystal packing through halogen bonding interactions and dipolar associations.
Comparative analysis with structurally similar compounds suggests that the compound likely crystallizes in a monoclinic or orthorhombic crystal system, commonly observed for acetophenone derivatives with bulky substituents. The bromine atom serves as both a hydrogen bond acceptor and a potential halogen bond donor, contributing to intermolecular interactions that stabilize the crystal lattice.
The trifluoromethyl group introduces significant molecular dipole moments and can participate in fluorine-hydrogen interactions with neighboring molecules. These interactions, combined with the steric bulk of the substituents, influence the overall packing efficiency and unit cell dimensions. The estimated density for this compound, based on molecular volume calculations and comparison with similar structures, falls within the range of 1.6-1.8 g/cm³, typical for heavily halogenated aromatic compounds.
Molecular volume calculations indicate that the compound occupies approximately 280-300 Ų in the crystal lattice, accounting for van der Waals radii and typical intermolecular distances. The asymmetric unit likely contains one or two independent molecules, depending on the specific crystal form and packing arrangement achieved under crystallization conditions.
Future crystallographic studies would provide definitive structural parameters including bond lengths, bond angles, and torsion angles that characterize the three-dimensional arrangement of atoms within the molecule. Such data would be particularly valuable for understanding the conformational preferences imposed by the ortho-bromophenyl substitution and the electronic effects of the meta-trifluoromethyl group on the overall molecular geometry.
Properties
IUPAC Name |
2-(2-bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-13-7-2-1-4-10(13)9-14(20)11-5-3-6-12(8-11)15(17,18)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEARCZMEJWKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642314 | |
| Record name | 2-(2-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-17-3 | |
| Record name | 2-(2-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-3’-trifluoromethylacetophenone typically involves the following steps:
Bromination of Phenyl Ring: The starting material, phenylacetophenone, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces a bromine atom to the phenyl ring.
Introduction of Trifluoromethyl Group: The brominated intermediate is then subjected to a reaction with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of 2-(2-Bromophenyl)-3’-trifluoromethylacetophenone may involve large-scale bromination and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-3’-trifluoromethylacetophenone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles in the presence of suitable catalysts.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Electrophilic Aromatic Substitution: Products include nitro derivatives or sulfonated derivatives.
Nucleophilic Substitution: Products include substituted amines or thiols.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Research indicates that derivatives of acetophenone, including 2-(2-Bromophenyl)-3'-trifluoromethylacetophenone, may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study showed significant inhibition of COX-2 with an IC50 value of 3.11 µM, suggesting potential anti-inflammatory effects through similar mechanisms .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Studies on related acetophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, derivatives have been reported to induce apoptosis in MCF-7 cells, indicating that this compound may also possess similar cytotoxic effects .
Biological Activity Summary Table
| Activity | Compound | Target Organism/Cell Line | Effect | IC50/EC50 Value |
|---|---|---|---|---|
| Anti-inflammatory | This compound | COX Enzymes | Enzyme inhibition | IC50: 3.11 µM (COX-2) |
| Cytotoxicity | Acetophenone Derivative | MCF-7 Breast Cancer Cells | Induces apoptosis | Not specified |
| Antimicrobial | Similar Trifluoromethyl Compounds | Roseobacter litoralis | Biofilm inhibition | Not specified |
Agrochemicals
The compound serves as an important intermediate in the synthesis of agrochemicals. Its unique structure allows for modifications that can enhance the efficacy of pesticides and herbicides. The trifluoromethyl group is known to improve biological activity and environmental stability .
Synthesis of Complex Organic Molecules
In organic synthesis, this compound is utilized as an intermediate for creating more complex molecules. Its reactivity due to the electron-withdrawing groups enables various coupling reactions and transformations .
Case Studies and Research Findings
Several studies have explored the biological activity of halogenated acetophenones, including:
- Anti-inflammatory Activity : A study demonstrated that halogenated acetophenones could effectively inhibit COX enzymes, leading to reduced inflammation in vitro. The mechanism involved direct binding to the active site of the enzyme .
- Cytotoxicity Against Cancer Cells : Research involving various acetophenone derivatives showed significant cytotoxicity against cancer cell lines such as MCF-7 and A549. The introduction of trifluoromethyl groups was found to enhance these effects due to increased lipophilicity and better membrane permeability .
- Antimicrobial Properties : Compounds similar to this compound have exhibited antimicrobial activity against various bacterial strains and biofilm-forming organisms, indicating potential applications in treating infections .
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-3’-trifluoromethylacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The position of the -CF₃ group (3' vs. 4') significantly alters electronic distribution. For example, 2-bromo-4′-trifluoromethylacetophenone has a -CF₃ group at the para-position, enhancing resonance stabilization, whereas the target compound’s meta-position may reduce conjugation .
- Electron Effects : Methoxy (-OCH₃) in is electron-donating, increasing ring reactivity toward electrophiles, whereas -CF₃ in the target compound withdraws electrons, directing reactions to specific sites .
- Polarity : Hydroxy and hydroxymethyl groups in improve water solubility, while -CF₃ and bromine in the target compound enhance lipid solubility, favoring blood-brain barrier penetration in drug candidates .
Physicochemical Properties
Notes:
- The -CF₃ group in the target compound increases LogP compared to methoxy or hydroxy analogs, making it more suitable for hydrophobic environments .
- Crystallographic data for analogs like (2S,3S)-3-(3-Bromophenyl)-6,6-dimethyl-2-nitro-2,3,6,7-tetrahydrobenzofuran-4(5H)-one suggest that bromine’s steric bulk influences molecular packing, a factor likely relevant to the target compound’s solid-state behavior .
Stability and Handling
- Stability : Bromine and -CF₃ groups confer thermal stability, but the target compound may degrade under strong acidic/basic conditions due to ketone reactivity.
- Safety : Analogs like are classified as intermediates for controlled use only, indicating similar handling requirements for the target compound .
Biological Activity
2-(2-Bromophenyl)-3'-trifluoromethylacetophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on anticancer, antimicrobial, and other pharmacological effects based on diverse research findings.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H10BrF3O
- Molecular Weight : 365.14 g/mol
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A-549), and cervical (HeLa) cancer cells.
Table 1: IC50 Values of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.015 |
| A-549 | 0.054 |
| HeLa | 0.036 |
The compound's mechanism of action appears to involve the inhibition of key enzymes involved in cell cycle regulation, particularly cyclin-dependent kinases (CDK4), which are crucial for cancer cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its efficacy against various microbial strains, including bacteria and fungi.
Table 2: Antimicrobial Efficacy of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits CDK4, leading to cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.
- Binding Affinity : Molecular docking studies indicate a high binding affinity to target proteins involved in cancer progression and microbial survival .
Case Studies
A recent study evaluated the compound's effects in vivo using xenograft models of human tumors. The treatment group receiving this compound showed a significant reduction in tumor size compared to the control group, reinforcing its potential as a therapeutic agent .
Another investigation focused on its antimicrobial properties, where the compound was tested against resistant strains of bacteria. Results indicated that it not only inhibited growth but also disrupted biofilm formation, a critical factor in chronic infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2-Bromophenyl)-3'-trifluoromethylacetophenone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions. For the bromophenyl moiety, bromination of acetophenone derivatives using N-bromosuccinimide (NBS) with FeCl₃ as a catalyst is common . The trifluoromethyl group can be introduced via nucleophilic trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃) under anhydrous conditions . Optimization involves temperature control (e.g., −78°C for trifluoromethylation to prevent side reactions) and solvent selection (THF or DMF for stability). Purity is enhanced via column chromatography with hexane/ethyl acetate gradients .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize signals for the trifluoromethyl group (δ ~120-125 ppm in ¹³C NMR, split due to coupling with fluorine) and the bromophenyl aromatic protons (δ 7.2-7.8 ppm, with meta coupling patterns) .
- FT-IR : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and C-Br vibrations at ~560 cm⁻¹ .
- HRMS : Verify molecular ion peaks matching the exact mass (C₁₅H₁₀BrF₃O: ~348.99 g/mol) .
Q. How does the electronic nature of the bromine and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at the ortho position enhances electrophilicity, making it reactive in Suzuki-Miyaura couplings. The trifluoromethyl group is electron-withdrawing, stabilizing the ketone moiety but potentially deactivating the aryl ring toward electrophilic substitution. Researchers should use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base to mitigate steric hindrance from the trifluoromethyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility). For enzyme inhibition studies:
- Use standardized DMSO concentrations (<1% v/v) to avoid solvent interference.
- Validate results via orthogonal assays (e.g., fluorescence-based and radiometric assays).
- Compare with structurally similar compounds (e.g., 3′-chloro analogs) to isolate electronic vs. steric effects .
Q. What strategies are effective in studying the stereochemical impact of the trifluoromethyl group on the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics Simulations : Model the compound’s conformation in binding pockets (e.g., using AutoDock Vina). The trifluoromethyl group’s rigidity may restrict rotational freedom, affecting binding entropy .
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve halogen-bonding interactions with the bromine atom .
Q. How can researchers design derivatives of this compound to enhance metabolic stability without compromising bioactivity?
- Methodological Answer :
- Structural Modifications : Replace the acetophenone carbonyl with a bioisostere (e.g., oxadiazole) to reduce susceptibility to esterases.
- Deuterium Incorporation : Substitute hydrogens at metabolically labile positions (e.g., benzylic sites) with deuterium to slow CYP450-mediated oxidation .
- Prodrug Strategies : Mask the ketone as a ketal or enol ether to improve oral bioavailability .
Key Considerations for Researchers
- Contradictions in Synthesis : and highlight divergent bromination conditions (NBS vs. Br₂); validate via TLC monitoring.
- Toxicity Screening : Use EPA DSSTox data to predict ecotoxicological profiles .
- Scale-Up Challenges : Transitioning from lab-scale (mg) to pilot-scale (g) requires optimizing solvent recovery (e.g., THF distillation) and catalyst recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
